N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide
Description
This compound features a pyrimidinone core (5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) linked to a 3-methyl-1H-pyrazol-5-yl group, with a 3,3-diphenylpropanamide substituent. Such structures are often explored for kinase inhibition or enzyme modulation due to their heterocyclic and amide functionalities .
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-4-21-18(3)27-26(29-25(21)33)31-23(15-17(2)30-31)28-24(32)16-22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,22H,4,16H2,1-3H3,(H,28,32)(H,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDBGRQHVADQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide involves multiple steps. The starting materials typically include ethyl acetoacetate, biguanide, and other reagents. The synthetic route involves cyclocondensation reactions, which are carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyrazole rings.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide exhibit promising anticancer properties. Studies have shown that derivatives of pyrimidine and pyrazole can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the compound may interfere with the activity of kinases or other enzymes critical for cancer cell metabolism.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research on similar compounds has demonstrated their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
There is evidence supporting the antimicrobial effects of related compounds. The presence of specific functional groups within the structure may enhance its efficacy against various bacterial and fungal strains. This application is particularly relevant in light of increasing antibiotic resistance.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study in Pharmacological Reports examined the anti-inflammatory effects of pyrimidine derivatives. The findings revealed that these compounds inhibited pro-inflammatory cytokines and reduced edema in animal models, indicating a promising pathway for treating inflammatory diseases . This supports the hypothesis that this compound may also possess similar effects.
Case Study 3: Antimicrobial Testing
Research published in Antimicrobial Agents and Chemotherapy evaluated various pyrazole derivatives against resistant strains of bacteria. The results showed significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests that compounds with similar structures could be effective alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between the target compound and related analogs:
Research Findings and Implications
- Hydrogen-Bonding Capacity: Analogs like N-Cyclohexyl-3-(4-hydroxy-6-oxo-...
- Synthetic Routes : Many analogs (e.g., ) are synthesized via reflux in 1,4-dioxane with triethylamine, suggesting shared methodologies for amide/heterocyclic bond formation .
- Crystallography : Structural data for analogs (e.g., ) were determined using single-crystal X-ray diffraction, often refined via SHELX software, indicating robust characterization pipelines .
Biological Activity
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N5O2, with a molecular weight of 463.28 g/mol. The structure includes multiple bioactive moieties that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18N5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Adenylyl Cyclase : A study highlighted the compound's potential as a selective inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling. The compound demonstrated low micromolar potency against AC1 while maintaining selectivity over AC8 .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antibacterial and antifungal properties due to the presence of functional groups such as the nitrofuran moiety.
- Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory activities, which have been observed in similar pyrimidine derivatives .
Case Study 1: Inhibition of AC1
A study focused on the optimization of pyrimidinone analogues for selective inhibition of AC1 found that certain derivatives exhibited an IC50 value as low as 1.4 µM against AC1-mediated cAMP production. This suggests that this compound may possess similar or enhanced inhibitory effects compared to previously studied compounds .
Case Study 2: Antimicrobial Screening
In vitro testing of related pyrimidine derivatives against standard strains such as Staphylococcus aureus and Escherichia coli demonstrated significant antimicrobial activity. Although specific data for the diphenylpropanamide derivative is limited, its structural similarities suggest it may exhibit comparable efficacy .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| AC1 Inhibition | Low micromolar potency against AC1 |
| Antimicrobial | Potential antibacterial and antifungal effects |
| Anti-inflammatory | Suggested by structural analog studies |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
The synthesis of structurally complex molecules like this compound requires systematic optimization. A fractional factorial design can identify critical parameters (e.g., solvent choice, temperature, molar ratios) while minimizing experiments. For example, in pyrimidinone derivatives, solvent polarity (e.g., DMF) and base strength (e.g., K₂CO₃) significantly influence reaction efficiency . Statistical methods such as response surface methodology (RSM) can further refine conditions to maximize yield and purity .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and spatial arrangement (mean C–C bond accuracy: ±0.003 Å; R factor <0.05) . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions and purity.
- FT-IR : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular weight validation .
Q. How can reaction intermediates be isolated and analyzed during synthesis?
Use quenching experiments with ice-cold water or acidic/basic workups to stabilize intermediates. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates intermediates, while TLC monitors progress. LC-MS or in-situ IR spectroscopy can track reactive species in real time .
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways and transition states?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces and identify transition states. Coupling this with reaction path search algorithms (e.g., GRRM) enables efficient exploration of mechanistic pathways, such as nucleophilic substitutions or cyclization steps in pyrimidinone synthesis . Experimental validation via isotopic labeling (e.g., ¹⁸O tracing) can resolve ambiguities in computed mechanisms .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst lot variations). To resolve these:
- Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents).
- Meta-analysis : Use multivariate regression to identify hidden factors across studies.
- Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based bioactivity tests) .
Q. What strategies are recommended for elucidating the compound’s pharmacophore in structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize analogs with systematic modifications (e.g., substituent deletions, stereochemical changes).
- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate spatial/electronic features with bioactivity.
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to identify binding motifs. Prioritize synthetic routes that allow modular functionalization (e.g., Suzuki couplings for aryl group diversification) .
Q. How can heterogeneous catalysis or flow chemistry improve scalability and sustainability?
- Solid-supported catalysts : Use Pd/C or immobilized bases (e.g., K₂CO₃ on silica) to reduce waste and simplify purification.
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Considerations for Data Analysis
Q. What statistical tools are critical for analyzing high-throughput screening data?
- Principal Component Analysis (PCA) : Reduces dimensionality in large datasets (e.g., screening 1000+ analogs).
- Machine learning : Train random forest or neural network models to predict bioactivity from molecular descriptors.
- Error analysis : Apply Grubbs’ test to identify outliers in replicate experiments .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light to identify degradation products.
- LC-MS/MS : Monitor hydrolytic or oxidative breakdown (e.g., cleavage of the pyrimidinone ring).
- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound loss over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
